

Penflufen as a Succinate Dehydrogenase Inhibitor (SDHI): A Technical Guide

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Compound of Interest

Compound Name: Penflufen

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Introduction

Penflufen is a broad-spectrum, loco-systemic fungicide belonging to the pyrazole-carboxamide chemical class. It is registered for the control of a range of fungal pathogens, particularly soil-borne and seed-borne diseases in crops such as potatoes, soybeans, cereal grains, and alfalfa.[1][2] Its primary mode of action is the inhibition of the mitochondrial enzyme succinate dehydrogenase (SDH), also known as Complex II, a critical component in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[2] This specific targeting classifies **penflufen** within the Fungicide Resistance Action Committee (FRAC) Group 7. Due to its targeted mechanism, **penflufen** has demonstrated high efficacy against key pathogens like *Rhizoctonia* spp. and *Ustilago* spp..[2] This document provides an in-depth technical overview of **penflufen**, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization.

Chemical and Physical Properties

Penflufen is a synthetic, chiral molecule, commercially produced as a racemic mixture of its (R) and (S) enantiomers.[3] The S-(+)-enantiomer has been shown to be the more biologically active form against several key fungal pathogens.[1]

Property	Value	Source(s)
IUPAC Name	2'-[(RS)-1,3-dimethylbutyl]-5-fluoro-1,3-dimethylpyrazole-4-carboxanilide	[3]
CAS Name	N-[2-(1,3-dimethylbutyl)phenyl]-5-fluoro-1,3-dimethyl-1H-pyrazole-4-carboxamide	[3]
CAS Number	494793-67-8	[3]
Chemical Formula	C ₁₈ H ₂₄ FN ₃ O	[3]
Molar Mass	317.41 g/mol	[3]
Physical State	Off-white colored powder	[3]
Isomerism	Exists as a racemic mixture of (R)-penflufen and (S)-penflufen	[3]
Water Solubility	Low	[4]
Vapor Pressure	9.0 x 10 ⁻⁹ torr (low volatility)	[2]

Mechanism of Action

Penflufen's fungicidal activity stems from its potent and specific inhibition of the succinate dehydrogenase (SDH) enzyme complex in the inner mitochondrial membrane of fungal cells.

The Target: Succinate Dehydrogenase (Complex II)

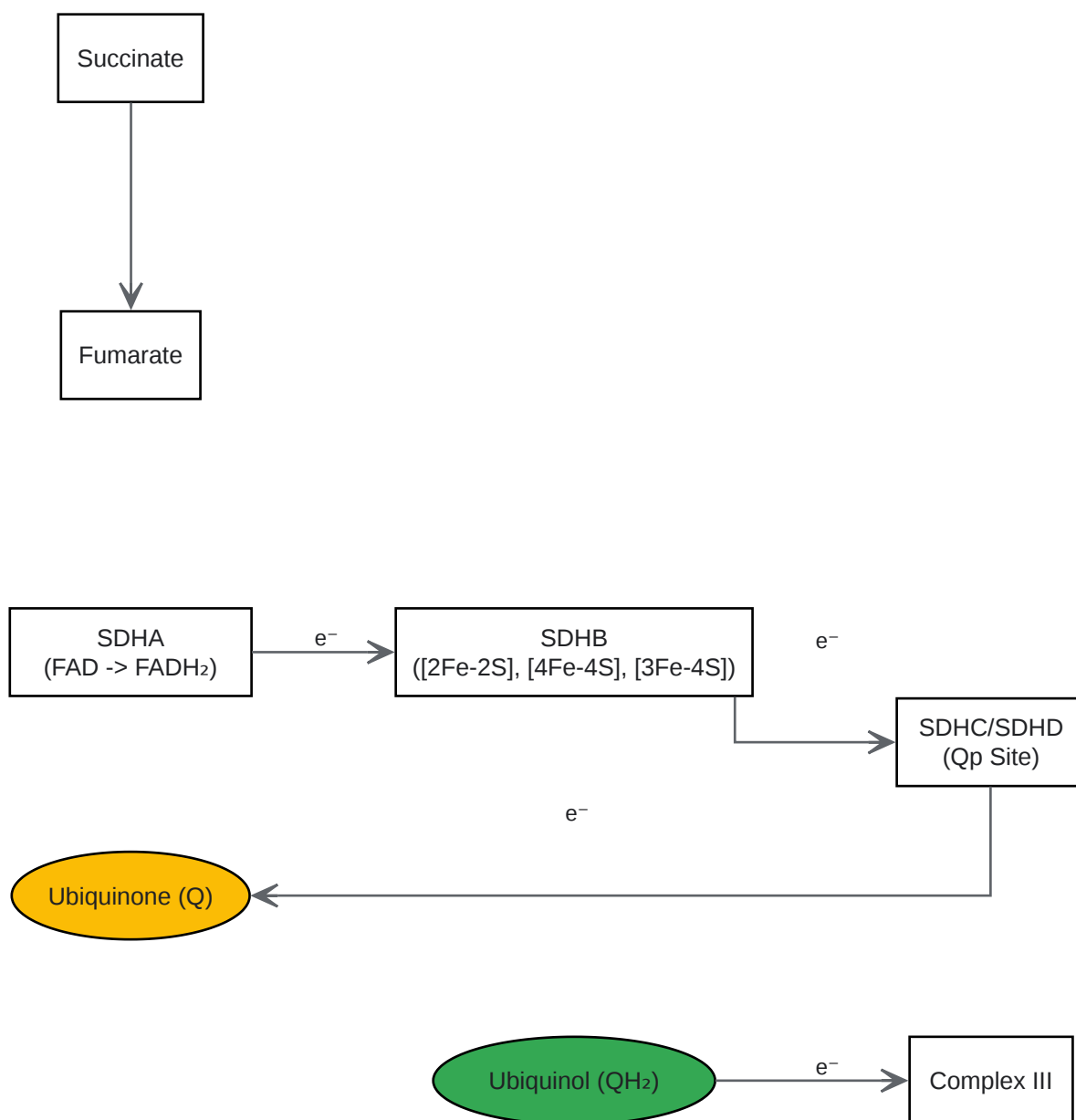
Succinate Dehydrogenase is a crucial enzyme complex with a dual role in cellular metabolism:

- **Tricarboxylic Acid (TCA) Cycle:** It catalyzes the oxidation of succinate to fumarate.
- **Electron Transport Chain (ETC):** It transfers the electrons derived from succinate oxidation to the ubiquinone (Coenzyme Q) pool, thereby linking the TCA cycle directly to oxidative phosphorylation.

The complex is composed of four protein subunits:

- SDHA (Flavoprotein subunit): Contains the covalently bound flavin adenine dinucleotide (FAD) cofactor and the succinate-binding site.
- SDHB (Iron-sulfur protein subunit): Contains three iron-sulfur clusters ([2Fe-2S], [4Fe-4S], and [3Fe-4S]) that facilitate electron transfer.
- SDHC and SDHD (Membrane anchor subunits): These are hydrophobic proteins that anchor the complex to the inner mitochondrial membrane and form the ubiquinone-binding site (Qp site).

Electrons from succinate are first transferred to FAD, creating FADH₂, and then passed sequentially through the iron-sulfur clusters in SDHB to the Qp site where ubiquinone is reduced to ubiquinol.



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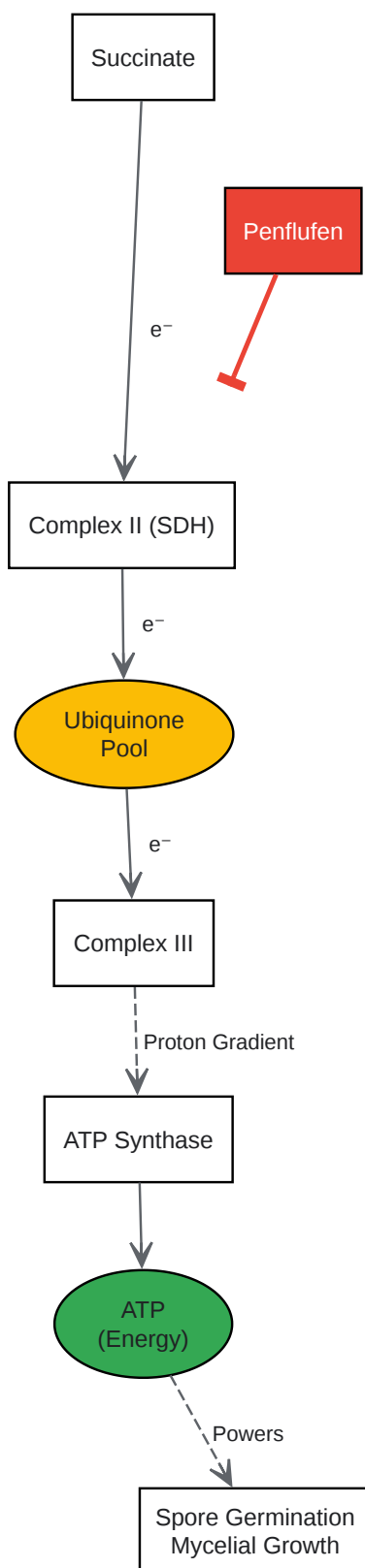
Figure 1: Electron flow through Complex II.

Inhibition by Penflufen

Penflufen acts by binding non-competitively within the ubiquinone-binding pocket (Qp site) formed by the SDHB, SDHC, and SDHD subunits. This binding physically obstructs the transfer of electrons from the final iron-sulfur cluster in SDHB to ubiquinone.

The consequences of this inhibition are severe for the fungal cell:

- **Disruption of the ETC:** The flow of electrons to Complex III is halted, crippling the process of oxidative phosphorylation.
- **Cessation of ATP Synthesis:** The disruption of the proton gradient, which is generated by the ETC, leads to a rapid depletion of cellular ATP.
- **Inhibition of Fungal Growth:** Lacking sufficient energy, essential cellular processes like spore germination and mycelial growth are arrested, ultimately leading to cell death.



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Figure 2: **Penflufen**'s site of action in the mitochondrial respiratory chain.

Quantitative Data

The efficacy of **penflufen** is distinguished by its high activity against target pathogens and marked stereoselectivity, where the S-(+)-enantiomer is significantly more potent.

Table 4.1: Fungicidal Efficacy (EC₅₀)

Target Pathogen	Penflufen Formulation	EC ₅₀ (µg/mL)	Comments	Source(s)
Rhizoctonia solani	Racemic (Technical Grade)	< 1.0	All tested isolates were extremely sensitive.	[4]
Rhizoctonia solani	S-(+)-enantiomer vs. R-(-)-enantiomer	Up to 148x more active	The S-(+) enantiomer shows significantly higher bioactivity.	[5]
Fusarium oxysporum	S-(+)-enantiomer vs. R-(-)-enantiomer	1.8x more active	The S-(+) enantiomer is more active.	[1]
Fusarium moniliforme	S-(+)-enantiomer vs. R-(-)-enantiomer	4.7x more active	The S-(+) enantiomer is more active.	[1]
Fusarium fujikuroi	Racemic	Good bioactivity	Specific EC ₅₀ not provided, but noted as effective. Natural resistance has been observed.	[6][7]
Various Phytopathogens	Racemic	0.027 - 92.0	A broad range indicating variable sensitivity among different fungal species.	[8]

Table 4.2: Ecotoxicological Data

Organism	Test Type	Value	Classification	Source(s)
Fish (e.g., Rainbow Trout)	96-hr Acute LC ₅₀	45 ppb (0.045 mg/L)	Very Highly Toxic	[2]
Zebrafish (Danio rerio)	96-hr Acute LC ₅₀	0.449 - 24.3 mg/L	Enantioselective toxicity observed.	[8]
Zebrafish (Danio rerio)	96-hr Acute LC ₅₀	S-(+)-enantiomer is 54x more toxic than R-(-)-enantiomer	Highlights significant stereoselective toxicity to non-target aquatic life.	[5][9]
Aquatic Invertebrate (Daphnia magna)	48-hr Acute EC ₅₀	> 2,330 ppb (>2.33 mg/L)	Moderately Toxic	[2]
Bird (Bobwhite Quail)	Acute Oral LD ₅₀	> 2000 mg/kg	Practically Non-toxic	-
Honeybee (Apis mellifera)	Acute Contact LD ₅₀	> 100 µg/bee	Practically Non-toxic	[3]

Experimental Protocols

Protocol: In Vitro Succinate Dehydrogenase (Complex II) Activity Assay

This protocol describes a colorimetric method to determine the inhibitory effect of **penflufen** on SDH activity in isolated fungal mitochondria. The assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.

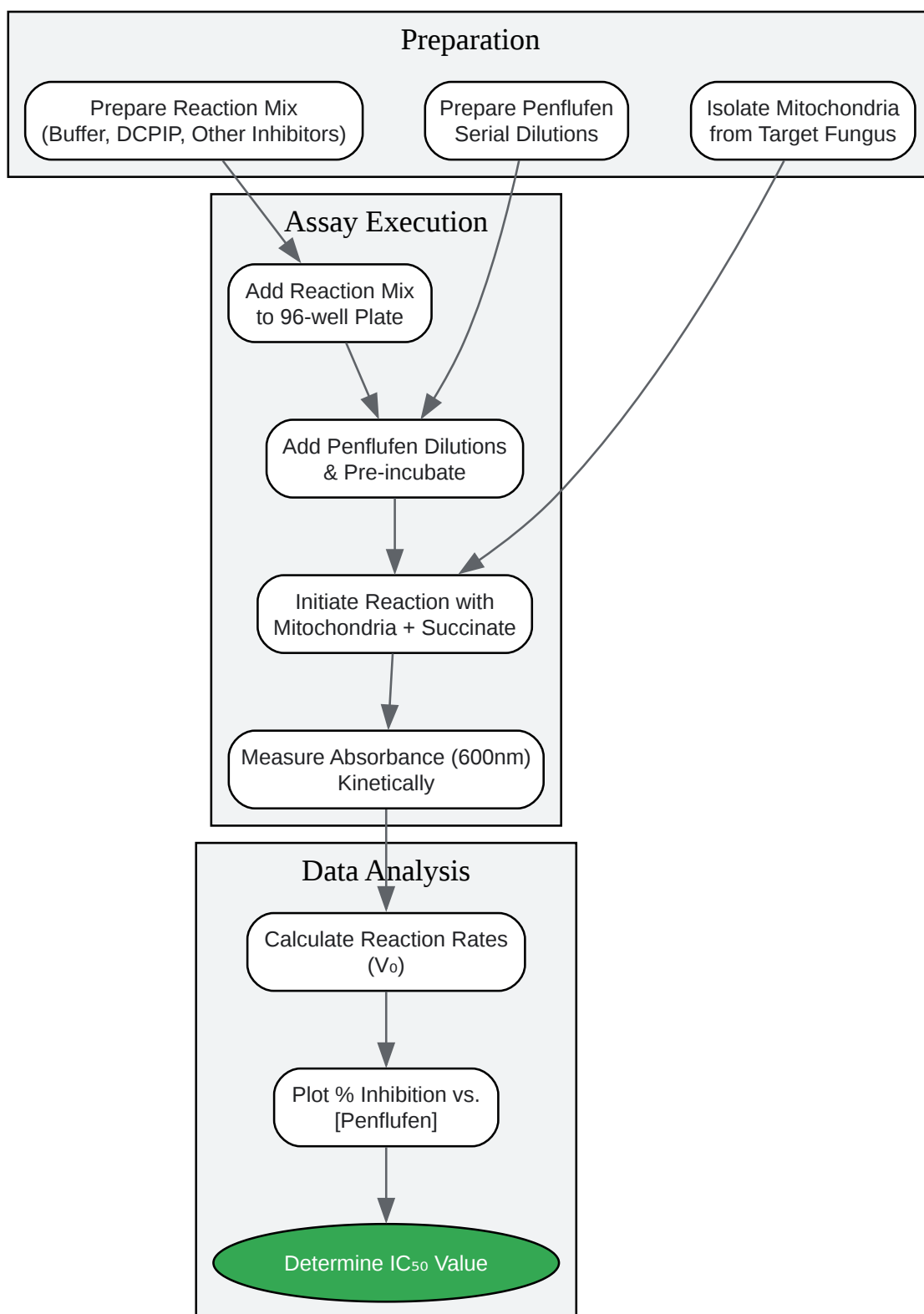
Materials:

- Isolated fungal mitochondria
- SDH Assay Buffer (e.g., 25 mM potassium phosphate, 5 mM MgCl₂, pH 7.2)

- Substrate: Sodium Succinate (e.g., 20 mM)
- Electron Acceptor: DCPIP (e.g., 50 μ M)
- Inhibitors: Rotenone (Complex I inhibitor, e.g., 2 μ M), Antimycin A (Complex III inhibitor, e.g., 2 μ M), Potassium Cyanide (KCN, Complex IV inhibitor, e.g., 1 mM)
- Test Compound: **Penflufen** dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate and spectrophotometer

Methodology:

- Mitochondria Isolation: Isolate mitochondria from the target fungus using standard differential centrifugation techniques. Determine the protein concentration of the mitochondrial suspension (e.g., via Bradford or BCA assay).
- Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing SDH Assay Buffer, rotenone, antimycin A, KCN, and DCPIP. The additional inhibitors are crucial to prevent electron flow through other complexes.
- Inhibitor Addition: Add various concentrations of **penflufen** (or solvent control) to the respective wells. Allow for a brief pre-incubation period (e.g., 5-10 minutes) at the assay temperature (e.g., 25-30°C).
- Reaction Initiation: Initiate the reaction by adding the mitochondrial suspension and sodium succinate to each well.
- Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 15-30 minutes). The rate of DCPIP reduction is proportional to SDH activity.
- Data Analysis: Calculate the initial rate of reaction (V_0) for each **penflufen** concentration. Plot the percentage of inhibition against the logarithm of the **penflufen** concentration to determine the IC_{50} value (the concentration of **penflufen** that inhibits SDH activity by 50%).



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Figure 3: Experimental workflow for an in vitro SDH inhibition assay.

Protocol: In Vivo Fungicide Efficacy (Seed Treatment)

This protocol outlines a generalized greenhouse experiment to evaluate the efficacy of **penflufen** as a seed treatment for controlling a soil-borne pathogen like *Rhizoctonia solani*.

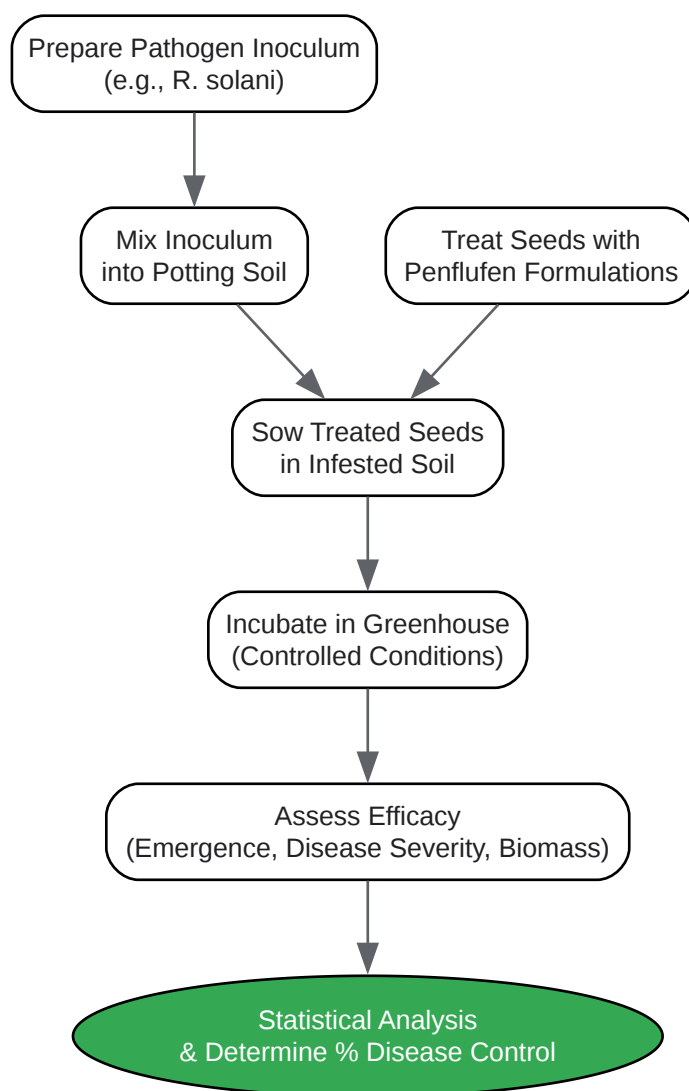
Materials:

- Certified seeds of a susceptible host plant (e.g., soybean)
- Inoculum of the target pathogen (*R. solani* cultured on a suitable medium, e.g., potato dextrose agar or sterile grains)
- **Penflufen** seed treatment formulation
- Sterilized potting mix (soil, sand, peat mixture)
- Pots or planting trays
- Greenhouse with controlled environmental conditions

Methodology:

- **Inoculum Preparation:** Culture the pathogen and prepare the inoculum. If using a grain-based culture, grind it and mix it thoroughly into the potting mix at a predetermined concentration to ensure uniform disease pressure.
- **Seed Treatment:** Prepare different concentrations of the **penflufen** formulation. Apply the treatments to the seeds in a controlled manner (e.g., using a small-scale seed treater or by slurry application in a sealed bag) to ensure even coating. Include an untreated control and a fungicide-free control (mock treatment with water/solvent). Allow seeds to air dry.
- **Planting:** Fill pots with the infested soil. Sow a fixed number of treated seeds (e.g., 10 seeds) per pot at a uniform depth. Replicate each treatment multiple times (e.g., 4-5 pots per treatment).
- **Incubation:** Place the pots in a greenhouse under conditions favorable for both plant growth and disease development (e.g., moderate temperature, high humidity). Water as needed.

- Data Collection: After a predetermined period (e.g., 14-21 days), assess the following parameters:
 - Seedling Emergence (%): Count the number of emerged seedlings in each pot.
 - Disease Incidence (%): Count the number of seedlings showing symptoms of damping-off or root rot.
 - Disease Severity: Score the severity of root rot on a scale (e.g., 0-5, where 0 = no symptoms and 5 = dead plant).
 - Plant Vigor: Measure seedling height and/or shoot/root dry weight.
- Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. Calculate the percentage of disease control for each **penflufen** concentration compared to the untreated control.



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Figure 4: Workflow for an in vivo seed treatment efficacy trial.

Fungal Resistance to Penflufen

As with other site-specific fungicides, resistance to SDHIs is a significant agronomic concern. The primary mechanism of resistance is the alteration of the target site due to point mutations in the genes encoding the SDH subunits.

- **Target Site Mutations:** Single nucleotide polymorphisms in the SdhB, SdhC, or SdhD genes are the most common cause of resistance. These mutations can lead to amino acid substitutions in the ubiquinone-binding pocket, reducing the binding affinity of the fungicide.

- **Variable Cross-Resistance:** The level of resistance and the cross-resistance pattern among different SDHI fungicides (e.g., boscalid, fluopyram, **penflufen**) can vary significantly depending on the specific mutation and the pathogen. For instance, a mutation that confers high resistance to one SDHI may only cause a slight sensitivity shift to another.
- **Penflufen-Specific Resistance:** Natural resistance to **penflufen** has been identified in some pathogens, such as *Fusarium fujikuroi*, and has been linked to multiple point mutations in the SdhA subunit.[7] Notably, studies have shown a lack of cross-resistance between **penflufen** and other SDHIs like fluopyram in certain *F. fujikuroi* isolates, highlighting the complexity of resistance profiles within this fungicide class.[7]

Effective resistance management strategies, including rotating fungicide modes of action and using mixtures, are critical to preserve the long-term efficacy of **penflufen**.

Conclusion

Penflufen is a highly effective SDHI fungicide with a specific and potent mode of action against key fungal pathogens. Its mechanism, centered on the disruption of mitochondrial respiration, provides excellent control of economically important seed- and soil-borne diseases. The pronounced stereoselectivity, with the S-(+)-enantiomer showing superior activity, offers potential avenues for the development of more refined and environmentally optimized fungicidal products. However, the site-specific nature of its action necessitates vigilant resistance monitoring and the implementation of robust stewardship programs. The experimental protocols detailed herein provide a framework for the continued evaluation and understanding of **penflufen** and the broader class of SDHI fungicides in both basic research and applied drug development settings.

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References

- 1. Penflufen | 494793-67-8 | Benchchem [benchchem.com]

- 2. mda.state.mn.us [mda.state.mn.us]
- 3. Penflufen (Ref: BYF-14182) [sitem.herts.ac.uk]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Enantioselective toxicity and mechanism of chiral fungicide penflufen based on experiments and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity of a SDHI fungicide penflufen and the characterization of natural-resistance in Fusarium fujikuroi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comprehensive evaluation of chiral penflufen metabolite (penflufen-3-hydroxy-butyl): Identification, synthesis, enantioseparation, toxicity and enantioselective metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
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